molecular formula C7H14N2 B1204371 1,5-Diazabicyclo[3.2.2]nonane CAS No. 283-47-6

1,5-Diazabicyclo[3.2.2]nonane

Cat. No.: B1204371
CAS No.: 283-47-6
M. Wt: 126.2 g/mol
InChI Key: DYQFUHFIBUCCMI-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[3.2.2]nonane is a bicyclic organic compound with the molecular formula C₇H₁₄N₂. It is a member of the diazabicyclo family, characterized by the presence of two nitrogen atoms within a bicyclic structure. This compound is known for its unique structural properties and has been studied for various applications in chemistry and industry .

Preparation Methods

1,5-Diazabicyclo[3.2.2]nonane can be synthesized through several methods. One common synthetic route involves the reaction of homopiperazine with ethylene oxide in a mixture of water and methanol at low temperatures. The resulting product is then subjected to further reactions to form the desired bicyclic structure . Another method involves the pyrolysis of 1-(2-bromoethyl)-homopiperazine dihydrobromide at high temperatures, followed by extraction and purification steps .

Chemical Reactions Analysis

1,5-Diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:

Scientific Research Applications

1,5-Diazabicyclo[3.2.2]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo[3.2.2]nonane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of various complexes and intermediates, which are crucial in catalyzing chemical reactions. The pathways involved depend on the specific reaction and conditions under which the compound is used .

Comparison with Similar Compounds

1,5-Diazabicyclo[3.2.2]nonane can be compared with other similar compounds such as:

These comparisons highlight the unique structural and chemical properties of this compound, making it distinct in its applications and reactivity.

Properties

IUPAC Name

1,5-diazabicyclo[3.2.2]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-8-4-6-9(3-1)7-5-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQFUHFIBUCCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182548
Record name 1,5-Diazabicyclo(3.2.2)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283-47-6
Record name 1,5-Diazabicyclo[3.2.2]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Diazabicyclo(3.2.2)nonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diazabicyclo(3.2.2)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound of Example 2 (1.70 g, 12.1 mmol) was added portionwise at room temperature to a stirred solution of AIH3 (60 mL of a 1.0M solution, 60 mmol). The solution became warm. Stirring was continued for a further 20 minutes and the reaction mixture was poured into cold (5° C.) 30% aqueous KOH solution (100 mL) and the aqueous mixture was extracted with CHCl3 (200 mL). The organic extract was dried (Na2SO4) and evaporated to give the title compound in quantitative yield: mp 250° C. (dec) (EtOH); 1H-NMR (CDCl3) δ 3.02-3.25 (m, 1H), 2.66-3.02 (complex m, 3H), 2.59 (m, 1H), 2.43 (m, 1H), 2.25-2.40 (m, 1H), 1.87 (m, 1H), 1.04-1.77 (complex m, 6H); Anal (calcd for C17H16Cl2N2 ·0.33H2O): C 40.99, H 8.19, N 13.66. Found C 41.00, H 8.31, N 13.68.
Name
title compound
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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